Leucettinib-21
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucettinib-21 is a pharmacological inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a therapeutic target for conditions such as Down syndrome and Alzheimer’s disease . This compound is a substituted 2-aminoimidazolin-4-one, inspired by the marine sponge natural product Leucettamine B .
Métodos De Preparación
Leucettinib-21 is synthesized through a series of chemical reactions involving the substitution of 2-aminoimidazolin-4-ones . The synthetic route includes the use of various reagents and conditions to achieve the desired chemical structure. Industrial production methods involve optimizing these synthetic routes to ensure high yield and purity .
Análisis De Reacciones Químicas
Leucettinib-21 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Leucettinib-21 has a wide range of scientific research applications, including:
Mecanismo De Acción
Leucettinib-21 exerts its effects by inhibiting DYRK1A in cells. This inhibition is demonstrated by direct catalytic activity and phosphorylation levels of specific substrates such as Thr286-cyclin D1 and Thr212-Tau . The compound’s selectivity is analyzed through various assays, revealing DYRK1A as the primary target .
Comparación Con Compuestos Similares
Leucettinib-21 is compared with other similar compounds, such as:
Leucettinib-92: Another DYRK1A inhibitor with a similar structure but different potency and selectivity.
EHT1610: A potent DYRK1A inhibitor used as a control in various studies.
Iso-Leucettinibs: Kinase-inactive isomers of Leucettinibs, used as negative control compounds in functional experiments.
This compound is unique due to its specific inhibition of DYRK1A and its therapeutic potential for conditions like Down syndrome and Alzheimer’s disease .
Propiedades
Número CAS |
2732859-77-5 |
---|---|
Fórmula molecular |
C18H22N4O2S |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
(5Z)-5-(1,3-benzothiazol-6-ylmethylidene)-2-[(2R)-1-methoxy-4-methylpentan-2-yl]iminoimidazolidin-4-one |
InChI |
InChI=1S/C18H22N4O2S/c1-11(2)6-13(9-24-3)20-18-21-15(17(23)22-18)7-12-4-5-14-16(8-12)25-10-19-14/h4-5,7-8,10-11,13H,6,9H2,1-3H3,(H2,20,21,22,23)/b15-7-/t13-/m1/s1 |
Clave InChI |
CHQYAWLKOUOTQO-QVYJARAXSA-N |
SMILES isomérico |
CC(C)C[C@H](COC)N=C1N/C(=C\C2=CC3=C(C=C2)N=CS3)/C(=O)N1 |
SMILES canónico |
CC(C)CC(COC)N=C1NC(=CC2=CC3=C(C=C2)N=CS3)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.